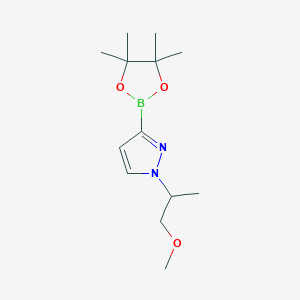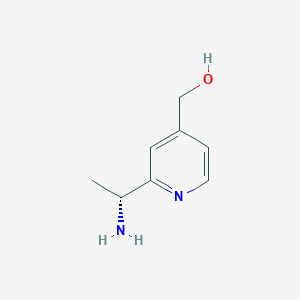
(R)-(2-(1-Aminoethyl)pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol: is a chiral compound featuring a pyridine ring substituted with an aminoethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol involves the reductive amination of 4-pyridinecarboxaldehyde with ®-1-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, ®-1-aminoethanol can be reacted with 4-pyridinecarboxaldehyde under controlled conditions to ensure the retention of chirality.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxymethyl group in ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using hydrogenation catalysts like platinum or palladium.
-
Substitution: : The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives when reacted with acyl chlorides, isocyanates, or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Acyl chlorides, isocyanates.
Major Products Formed
Oxidation: Pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Amides, ureas, and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its derivatives might exhibit activity against various biological targets, making it a candidate for drug development.
Industry
The compound’s derivatives can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, its derivatives might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(2-(1-Aminoethyl)pyridin-4-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Hydroxymethyl)pyridine: Lacks the chiral aminoethyl group, making it less versatile in chiral synthesis.
2-(1-Aminoethyl)pyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is unique due to its chiral nature and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse reactivity and applications in various fields, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
[2-[(1R)-1-aminoethyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-7(5-11)2-3-10-8/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
Clave InChI |
LVOHMXYDWWBBJV-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=NC=CC(=C1)CO)N |
SMILES canónico |
CC(C1=NC=CC(=C1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



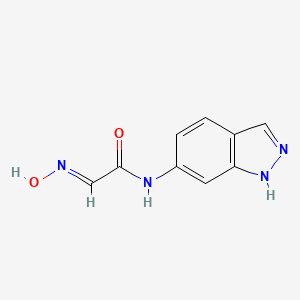
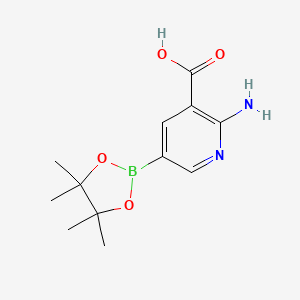
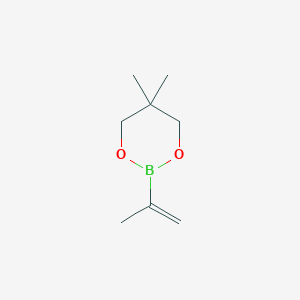
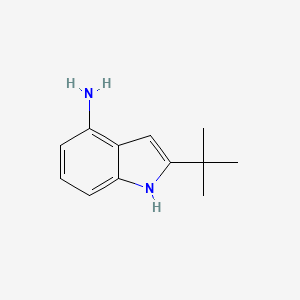
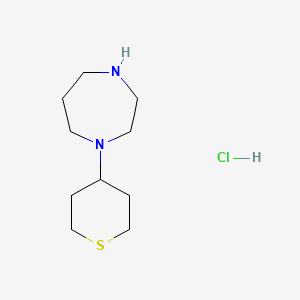
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)

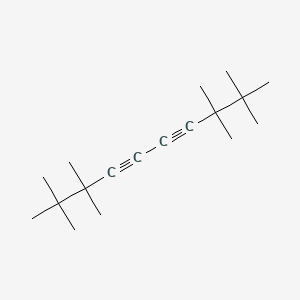
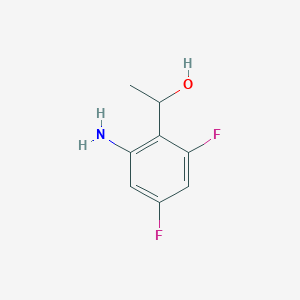
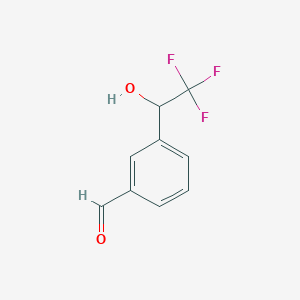
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
